1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-amine
CAS No.:
Cat. No.: VC18197446
Molecular Formula: C11H12F3N
Molecular Weight: 215.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12F3N |
|---|---|
| Molecular Weight | 215.21 g/mol |
| IUPAC Name | 1-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroethanamine |
| Standard InChI | InChI=1S/C11H12F3N/c12-11(13,14)10(15)9-5-7-3-1-2-4-8(7)6-9/h1-4,9-10H,5-6,15H2 |
| Standard InChI Key | OLQWSLHVDOLRQK-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CC2=CC=CC=C21)C(C(F)(F)F)N |
Introduction
The compound 1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-amine is a synthetic organic molecule with potential applications in pharmaceuticals and chemical research. Its structure incorporates a trifluoromethyl group attached to an amine functional group, linked to a 2,3-dihydro-1H-indene framework. This combination of structural features makes it an interesting candidate for biological and chemical studies.
Synthesis
The synthesis of 1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-amine typically involves:
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Starting Materials:
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2,3-Dihydroindene derivatives.
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Trifluoroethylamine precursors.
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Reaction Pathway:
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The reaction can proceed via nucleophilic substitution or reductive amination using suitable catalysts (e.g., palladium or nickel-based systems) under controlled conditions.
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Solvents such as ethanol or dichloromethane are commonly used depending on the reaction step.
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Purification:
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Techniques like recrystallization or chromatography are employed to isolate the target compound.
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Potential Applications
Comparative Analysis with Related Compounds
To better understand the significance of this compound, it can be compared with structurally related molecules:
These comparisons highlight how small changes in functional groups can significantly alter the properties and applications of indene derivatives.
Challenges:
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Limited data on the specific biological activity of this compound.
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Synthetic complexity due to the presence of multiple reactive sites.
Future Directions:
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Conducting detailed pharmacological studies to evaluate its therapeutic potential.
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Exploring its role as a precursor for more complex bioactive molecules.
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Investigating its physicochemical properties for potential industrial applications.
This article provides an overview of the chemical and potential biological significance of 1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-amine, emphasizing its relevance in research and possible pharmaceutical applications based on its structural features and related compounds.
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